molecular formula C12H9NO4 B186223 2-Methylquinoline-3,4-dicarboxylic acid CAS No. 88344-65-4

2-Methylquinoline-3,4-dicarboxylic acid

Cat. No.: B186223
CAS No.: 88344-65-4
M. Wt: 231.2 g/mol
InChI Key: BQGFRFCKVQNHEC-UHFFFAOYSA-N
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Description

“2-Methylquinoline-3,4-dicarboxylic acid” is a chemical compound with the molecular formula C12H9NO4 . It is also known by other synonyms such as “2-methyl-3,4-quinolinedicarboxylic acid” and "2-METHYLQUINOLINE-3,4-DICARBOXYLICACID" .


Synthesis Analysis

The synthesis of 2-methylquinoline derivatives has been reported in various studies . For instance, Yalgin and co-workers reported the synthesis of 2-methylquinoline derivatives using Doebner–von Miller reaction . Another study found that aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol .


Molecular Structure Analysis

The molecular weight of “this compound” is 231.20 g/mol . Its InChIKey is BQGFRFCKVQNHEC-UHFFFAOYSA-N . The compound has a topological polar surface area of 87.5 Ų .


Chemical Reactions Analysis

The chemical reactions involving 2-methylquinoline derivatives have been discussed in several studies . For example, a study by Vchislo & Verochkina highlighted the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 231.05315777 g/mol .

Scientific Research Applications

  • Supramolecular Frameworks in Organic Acid-Base Adducts : 2-Methylquinoline is significant in forming hydrogen-bonded supramolecular frameworks with carboxylic acids. These structures, ranging from one to three dimensions, are formed through noncovalent weak interactions between 2-methylquinoline and carboxylic acids, showcasing its potential in crystal engineering and material science (Jin et al., 2012).

  • Pharmaceutical Research : In medicinal chemistry, 2-Methylquinoline-3,4-dicarboximide derivatives have been studied for their potential pharmaceutical applications. However, some compounds in this category were found not to exhibit antimalarial activity, highlighting the need for further research in this area (Campaigne & Hutchinson, 1970).

  • Chemical Synthesis and Characterization : The synthesis of 2-Methylquinoline derivatives and their characterization through methods like X-ray diffraction analysis, infrared spectroscopy, and elemental analysis has been a significant area of research. These studies contribute to a deeper understanding of the molecular and structural properties of 2-methylquinoline compounds (Gao et al., 2014).

  • Organic Chemistry Reactions : Oxidation reactions involving 2-Methylquinoline-3,4-dicarboxylic acid have been investigated, providing insights into the chemical properties and reaction pathways of this compound (Ladner, 1986).

  • Biological Activities : Some derivatives of 2-Methylquinoline have been tested for biological activities such as anti-inflammatory, analgesic, antimicrobial, and antifungal effects, showing the compound’s potential in drug discovery and development (Dubrovin et al., 2015).

  • Toxicological Evaluation : The safety and toxicological aspects of 2-Methylquinoline derivatives have been evaluated for applications in flavoring agents and other uses in food and beverage industries. This includes assessments of mutagenicity, clastogenicity, and oral toxicity (Arthur et al., 2015).

  • Microwave-assisted Synthesis : The use of inorganic solid supports and microwave irradiation has been explored for the efficient synthesis of 2-Methylquinoline-3,4-dicarboximide libraries, showcasing advancements in synthetic methodologies (Mortoni et al., 2004).

Future Directions

Quinoline derivatives, including 2-methylquinoline, have shown substantial biological activities and are of interest in synthesizing drug candidates . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .

Properties

IUPAC Name

2-methylquinoline-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6-9(11(14)15)10(12(16)17)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFRFCKVQNHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350701
Record name 2-methylquinoline-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88344-65-4
Record name 2-methylquinoline-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3,4-quinolinedicarboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 3-(N-arylcarbamoyl)-2-methylcinchoninic acid derivatives?

A1: While the abstract doesn't delve into specific applications, the synthesis of 3-(N-arylcarbamoyl)-2-methylcinchoninic acid, a derivative of 2-Methylquinoline-3,4-dicarboxylic acid, suggests an interest in exploring its chemical properties. [] This could be motivated by the potential for discovering new pharmaceutical or material applications. Quinoline derivatives, in general, are known to exhibit a broad range of biological activities, making their derivatives attractive targets for medicinal chemistry research.

Q2: What further research could be done based on the synthesis described in the paper?

A2: Future research could investigate the biological activity of the synthesized 3-(N-arylcarbamoyl)-2-methylcinchoninic acid derivatives. [] This could involve screening against various targets (e.g., enzymes, receptors) to identify potential therapeutic applications. Further modifications to the aryl carbamoyl group could be explored to optimize activity and selectivity.

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